Cerium(III) isononanoate

Description

Contextualization of Cerium(III) Carboxylates as Versatile Precursors and Catalysts

Cerium, the most abundant of the rare-earth elements, is known for its accessible and distinct Ce(III) and Ce(IV) oxidation states. nih.govwikipedia.org This redox flexibility is central to its utility in catalysis. researchgate.net Cerium(III) carboxylates, a class of compounds where a cerium ion is bonded to one or more carboxylate groups (RCOO⁻), are particularly noteworthy. These compounds serve as highly versatile molecules in chemistry for several reasons.

Firstly, metal carboxylates are often employed as catalyst precursors because they offer good solubility in organic solvents and a high weight-density of the metal. shepchem.com This solubility is crucial for homogeneous catalysis, allowing for reactions to occur in a single phase, which often leads to higher selectivity and milder reaction conditions.

Secondly, cerium(III) carboxylates are key starting materials for the synthesis of advanced materials. shepchem.com For instance, they can be used to generate cerium-containing metal-organic frameworks (MOFs), which have applications in gas adsorption, sensing, and catalysis. rsc.orgrsc.org They also serve as precursors for ceria (CeO₂), a technologically significant material used in catalytic converters, fuel cells, and as a polishing agent. shepchem.com The organic carboxylate ligand can be thermally decomposed, leaving behind finely structured cerium oxide materials.

The catalytic activity of cerium compounds is broad, spanning applications in organic synthesis such as Friedel-Crafts alkylation reactions and, more recently, in photoredox catalysis. nih.govacs.org In photoredox catalysis, cerium complexes can absorb light and facilitate single-electron transfer processes, enabling the formation of reactive radical intermediates from readily available starting materials like carboxylic acids. acs.orgnih.govacs.org This has opened new avenues for forming complex molecules under mild conditions. acs.orgacs.org

Significance of Cerium(III) Isononanoate in Advanced Chemical Synthesis and Material Science

Within the family of cerium carboxylates, this compound holds specific importance due to the nature of its isononanoate ligand. Isononanoic acid is a branched-chain carboxylic acid, and this branching imparts high solubility in nonpolar organic solvents, a critical property for its application in polymerization catalysis.

The primary documented significance of this compound is as a catalyst component for the production of polyolefins, specifically conjugated diene polymers like polybutadiene. In this context, it is part of a multi-component catalyst system that often includes an organoaluminum compound and a halogen source. The specific combination of these components, with this compound as the cerium source, can precisely control the stereochemistry of the resulting polymer. This is crucial for producing synthetic rubbers with desired properties, such as high elasticity and durability, for applications like tire manufacturing.

While its role in polymerization is a key area of research, the principles of its reactivity suggest broader potential. As a soluble source of cerium(III), it is a candidate for use in other catalytic organic transformations that benefit from a homogeneous cerium catalyst. In material science, its solubility makes it an excellent precursor for depositing thin films of cerium-containing materials or for synthesizing cerium oxide nanoparticles with controlled size and morphology through solution-based methods like thermal decomposition. Research has shown that cerium carboxylates can be used to create unique coordination environments and frameworks, opening possibilities for novel materials with advanced optical, magnetic, or electronic properties. shepchem.comontosight.ai

Overview of Current Research Trajectories and Academic Contributions for this compound

Current research involving this compound is predominantly focused on its catalytic applications. Academic and industrial investigations have explored its efficacy as a coordination catalyst in Ziegler-Natta type polymerization. These studies delve into the mechanism of polymerization, seeking to understand how the structure of the cerium complex and the nature of the co-catalysts influence the polymer's microstructure (e.g., cis-1,4 vs. trans-1,4 vs. 1,2-vinyl content).

Recent academic contributions have also highlighted the broader potential of cerium(III) compounds in photocatalysis. acs.org Research has demonstrated that simple cerium(III) salts can catalyze decarboxylative reactions of carboxylic acids under visible light irradiation. acs.orgacs.org This involves a photoinduced ligand-to-metal charge transfer (LMCT) process, which generates alkyl radicals that can participate in various bond-forming reactions. nih.govnih.gov While these studies may not use isononanoate specifically, they establish a clear research trajectory for exploring this compound in similar photocatalytic applications, leveraging its high solubility.

The study of cerium carboxylates also contributes to a fundamental understanding of coordination chemistry, particularly for lanthanide elements. ontosight.ai Research on the structure of these complexes in solution, such as the models proposed for cerium 2-ethylhexanoate (B8288628), provides insight into how these molecules aggregate and interact, which is crucial for controlling their reactivity. shepchem.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is driven by several key objectives:

Catalyst Development: The primary goal is to develop more efficient and selective catalysts for polymerization and other organic syntheses. This includes fine-tuning catalyst systems based on this compound to achieve superior control over polymer properties or to enable new chemical transformations.

Mechanistic Understanding: A fundamental objective is to elucidate the precise reaction mechanisms by which this compound and related catalysts operate. This involves spectroscopic studies, kinetic analysis, and computational modeling to understand the active catalytic species and the transition states of the reactions.

New Material Synthesis: Researchers aim to utilize this compound as a precursor for novel materials. The objective is to leverage its solubility and thermal decomposition properties to synthesize nanostructured cerium oxides or mixed-metal materials with tailored properties for applications in catalysis, electronics, and energy storage. nih.govshepchem.com

Expanding Photocatalysis: A growing area of interest is the application of soluble cerium(III) complexes in photoredox catalysis. The objective is to design new, cost-effective, and environmentally benign synthetic methods that use abundant cerium and visible light to drive chemical reactions. acs.orgacs.org

The data below provides an example of a catalyst system utilizing a cerium carboxylate, illustrating the type of detailed findings researchers pursue.

Table 1: Exemplary Catalytic System for Butadiene Polymerization

This table presents a representative catalyst system for the polymerization of butadiene, similar to systems where this compound could be employed. The data highlights the components and conditions that influence the properties of the resulting polymer.

| Catalyst System Component | Function/Compound Type | Typical Molar Ratio (relative to Cerium) | Effect on Polymerization |

| Cerium Carboxylate | Primary Catalyst (e.g., this compound) | 1 | Source of the active metal center. |

| Alkylaluminum Compound | Co-catalyst / Alkylating Agent (e.g., Triisobutylaluminum) | 10 - 20 | Activates the cerium precursor. |

| Halogen Source | Activator (e.g., Diethylaluminum chloride) | 1 - 3 | Modifies the catalyst structure and enhances activity and selectivity. |

| Butadiene | Monomer | High excess | The building block of the final polymer. |

| Solvent | Reaction Medium (e.g., Hexane) | N/A | Dissolves reactants and facilitates the reaction. |

| Resulting Polymer Property | Value | ||

| cis-1,4-polybutadiene content | > 95% | A high cis content is desirable for high-performance rubber. |

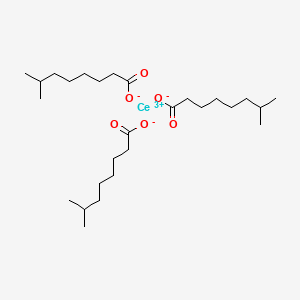

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85118-09-8 |

|---|---|

Molecular Formula |

C27H51CeO6 |

Molecular Weight |

611.8 g/mol |

IUPAC Name |

cerium(3+);7-methyloctanoate |

InChI |

InChI=1S/3C9H18O2.Ce/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |

InChI Key |

GCGBGTXXCLJJAS-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ce+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cerium Iii Isononanoate

Diverse Synthetic Routes for Cerium(III) Isononanoate Preparation

The preparation of this compound can be broadly categorized into direct synthesis, precipitation, solvothermal methods, and ligand exchange reactions. These methods leverage the fundamental principles of coordination chemistry to form the cerium carboxylate complex.

Direct Synthesis Approaches

Direct synthesis involves the reaction of a cerium(III) source with isononanoic acid. A common approach is the reaction of a cerium(III) salt, such as cerium(III) chloride or cerium(III) nitrate, with isononanoic acid. This reaction is typically carried out in a suitable solvent and may require heating to drive the reaction to completion. The general reaction can be represented as:

CeX₃ + 3 RCOOH → Ce(RCOO)₃ + 3 HX (where X = Cl⁻, NO₃⁻ and RCOOH = isononanoic acid)

Another direct method involves the reaction of cerium(III) oxide or hydroxide (B78521) with isononanoic acid, which is a common route for the synthesis of various metal carboxylates. This method has the advantage of producing water as the only byproduct, which can be removed to drive the equilibrium towards the product side.

Ce(OH)₃ + 3 RCOOH → Ce(RCOO)₃ + 3 H₂O

Precipitation and Solvothermal Methods

Precipitation is a widely used technique for the synthesis of insoluble metal carboxylates. In this method, an aqueous solution of a soluble cerium(III) salt, such as cerium(III) nitrate, is reacted with a solution of an alkali metal salt of isononanoic acid (e.g., sodium isononanoate). The insoluble this compound then precipitates out of the solution and can be collected by filtration. The control of parameters such as pH, temperature, and reactant concentration is crucial for obtaining a product with the desired particle size and morphology. For instance, in the synthesis of other cerium carboxylates, the pH is often adjusted to facilitate the formation of the complex. nthu.edu.twnih.gov

Solvothermal synthesis, a variation of the hydrothermal method where the solvent is not water, can also be employed. This technique involves heating the reactants in a sealed vessel (autoclave) above the boiling point of the solvent. The elevated temperature and pressure can lead to the formation of crystalline products with specific morphologies. For long-chain carboxylates like isononanoate, non-polar organic solvents may be utilized. mdpi.com This method has been successfully used to prepare cerium oxide nanoparticles from cerium(III) salts and fatty acids, a process that inherently involves the formation of a cerium carboxylate intermediate. mdpi.com

Ligand Exchange Reactions in this compound Synthesis

Ligand exchange is a versatile method for the synthesis of this compound, particularly when starting from a pre-existing cerium(III) complex. In this approach, a cerium(III) compound with labile ligands, such as cerium(III) acetate (B1210297) or cerium(III) alkoxide, is reacted with an excess of isononanoic acid. The isononanoate ligand, being a stronger coordinating agent or driven by mass action, displaces the original ligands to form the more stable this compound.

A typical example of this would be the reaction of cerium(III) chloride with neodecanoic acid, a structurally similar long-chain carboxylic acid, in a suitable solvent system to yield cerium(III) neodecanoate. smolecule.com This reaction is often carried out in anhydrous non-polar solvents like toluene (B28343) to prevent hydrolysis of the reactants and products. The use of a stoichiometric excess of the carboxylic acid helps to ensure the complete substitution of the initial ligands.

Solvent System Optimization in Synthesis

The choice of solvent plays a critical role in the synthesis of this compound, influencing the reaction rate, yield, and purity of the product. For direct synthesis and ligand exchange reactions involving long-chain carboxylic acids like isononanoic acid, non-polar organic solvents are often preferred due to the solubility of the reactants and the final product.

| Solvent Type | Examples | Rationale for Use in Synthesis |

| Non-polar Aprotic | Toluene, Xylene, Heptane | - Good solubility for isononanoic acid and the resulting cerium salt.- Can be used to azeotropically remove water byproduct, driving the reaction to completion.- Anhydrous conditions prevent hydrolysis of the cerium salt. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | - Can facilitate the dissolution of cerium salt precursors.- May be used in solvothermal methods to control particle morphology. |

| Aqueous Systems | Water | - Primarily used in precipitation methods where the product is insoluble.- pH control is critical to ensure the formation of the carboxylate salt. nthu.edu.twnih.gov |

For large-scale industrial production, the choice of solvent is also dictated by factors such as cost, safety, and environmental impact. Hydrocarbon solvents are commonly used in the commercial production of metal carboxylates. google.com

Mechanistic Investigations of this compound Formation

The formation of this compound in solution is fundamentally a coordination reaction involving the Ce³⁺ ion, a Lewis acid, and the isononanoate anion (RCOO⁻), a Lewis base. In aqueous media, the Ce³⁺ ion exists as a hydrated species, [Ce(H₂O)ₙ]³⁺, and the formation of the carboxylate complex involves the stepwise displacement of water molecules by the isononanoate ligands. nthu.edu.twnih.gov

The interaction between hydrated Ce³⁺ and various carboxylates has been studied, revealing that the formation of the complex leads to the quenching of the characteristic fluorescence of the hydrated cerium ion. nthu.edu.twnih.govacs.org This quenching is static, indicating the formation of a non-emissive ground-state complex. nthu.edu.twnih.govacs.org The binding of the carboxylate to the cerium ion is influenced by the pH of the solution, as it affects the deprotonation of the carboxylic acid. nthu.edu.twnih.gov

In non-aqueous solvents, the mechanism is likely to be a direct ligand substitution reaction. The rate and extent of the reaction will be influenced by the nature of the leaving group on the cerium precursor, the steric hindrance of the isononanoate ligand, and the coordinating ability of the solvent. While specific mechanistic studies on this compound are not widely available, the principles of lanthanide coordination chemistry suggest a rapid and labile exchange of ligands.

Control of Purity and Yield in Large-Scale Synthesis of this compound

On an industrial scale, the synthesis of metal carboxylates like this compound requires careful control of reaction parameters to ensure high purity and yield, which are critical for their performance in applications such as driers for paints and inks, and as catalysts.

Key factors influencing purity and yield include:

Stoichiometry of Reactants: A slight excess of the carboxylic acid is often used to ensure complete reaction of the cerium precursor and to minimize the presence of unreacted cerium salts in the final product. google.com

Removal of Byproducts: In reactions that produce water or other volatile byproducts, their continuous removal (e.g., by azeotropic distillation) can significantly increase the yield by shifting the reaction equilibrium.

Solvent Purity: The use of anhydrous solvents is crucial to prevent the hydrolysis of the cerium precursor and the final product, which can lead to the formation of insoluble cerium hydroxides or oxides, thereby reducing the yield and purity.

Temperature and Reaction Time: Optimization of the reaction temperature and time is necessary to achieve a high conversion rate without causing thermal decomposition of the product.

Purification Methods: Post-synthesis purification steps may include filtration to remove any solid impurities, followed by vacuum distillation to remove the solvent and any unreacted volatile starting materials. Recrystallization from a suitable non-polar solvent can also be employed to enhance the purity of the final product.

The following table summarizes the key parameters and their impact on the large-scale synthesis of this compound:

| Parameter | Effect on Purity | Effect on Yield | Optimization Strategy |

| Reactant Stoichiometry | High purity by minimizing unreacted precursors. | High yield through complete conversion. | Use of a slight excess of isononanoic acid. |

| Water Content | Prevents formation of cerium hydroxides/oxides. | Maximizes formation of the desired carboxylate. | Use of anhydrous solvents and removal of water byproduct. |

| Reaction Temperature | Avoids thermal decomposition of the product. | Ensures a reasonable reaction rate. | Careful temperature control and monitoring. |

| Post-synthesis Purification | Removes impurities and unreacted starting materials. | Minimizes product loss during purification. | Filtration, vacuum distillation, and/or recrystallization. |

By carefully controlling these parameters, it is possible to produce this compound with high purity and in high yield on a large scale.

This compound as a Key Precursor for Cerium-Based Functional Materials

This compound, a member of the cerium carboxylate family, serves as a versatile precursor in the synthesis of various cerium-based functional materials. Its utility stems from its solubility in organic solvents and its ability to decompose cleanly at elevated temperatures to form cerium oxides. This section explores its application in the synthesis of nanoparticles, the deposition of thin films, and the fabricatio

Catalytic Applications and Mechanistic Studies of Cerium Iii Isononanoate

Cerium(III) Isononanoate as a Homogeneous Catalyst in Organic Transformations

No research data is available to describe the use of this compound as a homogeneous catalyst in organic transformations.

Catalysis in Esterification and Transesterification Reactions

There are no published studies on the use of this compound for catalysis in esterification or transesterification reactions.

No kinetic studies have been reported for esterification reactions mediated by this compound.

Information regarding the optimization of reaction conditions or the substrate scope for any reaction catalyzed by this compound is not available in the scientific literature.

This compound in Oxidation and Reduction Processes

There is no documented use of this compound as a catalyst in oxidation or reduction processes.

Other Organic Synthesis Applications Utilizing this compound

No other applications of this compound in organic synthesis have been reported.

Exploration of Catalytic Mechanisms and Active Species

Due to the absence of studies on its catalytic applications, there has been no exploration of the catalytic mechanisms or the nature of the active species involved in reactions potentially catalyzed by this compound.

Proposed Catalytic Cycles for this compound

The primary catalytic application of this compound is as a "drier" or siccative in paints, coatings, and inks that cure through oxidative cross-linking. These formulations typically contain alkyd resins with unsaturated fatty acid chains. The drying process involves the catalytic decomposition of hydroperoxides (ROOH), which are formed by the reaction of the unsaturated components of the resin with atmospheric oxygen.

The proposed catalytic cycle for cerium carboxylates, including isononanoate, is a redox mechanism involving the Ce(III)/Ce(IV) couple. The cycle can be described in the following steps:

Oxidation of Catalyst: The active catalytic cycle begins with the oxidation of the cerium(III) species to cerium(IV) by reacting with pre-formed hydroperoxides in the coating mixture.

Ce³⁺ + ROOH → Ce⁴⁺ + RO• + OH⁻

Reduction of Catalyst and Radical Propagation: The newly formed cerium(IV) species is then reduced back to cerium(III) by reacting with additional hydroperoxide molecules or with the fatty acid chains of the resin (R'H). This step is crucial as it regenerates the active catalyst and produces peroxy radicals (ROO•), which propagate the polymerization and cross-linking reactions.

Ce⁴⁺ + ROOH → Ce³⁺ + ROO• + H⁺

Ce⁴⁺ + R'H → Ce³⁺ + R'• + H⁺

This redox cycle continuously generates free radicals (RO•, ROO•), which initiate a chain reaction of polymerization and cross-linking of the resin binders, leading to the formation of a hard, dry film. parth-international.co.instanfordmaterials.com Cerium driers are known to promote polymerization and through-drying processes within the entire thickness of the film. troycorp.comdurachem.comdesirechemicals.com

Spectroscopic Identification of Intermediates in Catalytic Processes

Identifying the transient species and intermediates within the catalytic cycle is essential for understanding the reaction mechanism at a molecular level. While specific studies on this compound are not widely available, the characterization of intermediates in related cerium-based catalytic systems relies on various in-situ spectroscopic techniques.

The most critical intermediate is the Ce(IV) species. Its formation and consumption can be monitored using X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near-Edge Structure (XANES). youtube.com The LIII-edge XANES spectra of cerium are highly sensitive to its oxidation state; Ce(III) exhibits a single peak, whereas Ce(IV) shows a distinct doublet, allowing for the quantification of the Ce(IV)/Ce(III) ratio during the reaction. researchgate.netresearchgate.net X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique used to probe the 3d core levels of cerium, which also provides clear signatures to distinguish between Ce(III) and Ce(IV). acs.orgacs.orgmpg.de

Other potential intermediates, such as cerium-peroxo (Ce-O₂²⁻) or cerium-hydroperoxo (Ce-OOH⁻) complexes, can be identified using techniques like Raman and UV-Visible spectroscopy. researchgate.net The formation of these complexes upon interaction of the cerium catalyst with hydroperoxides can cause characteristic shifts in absorption bands or the appearance of new vibrational modes. researchgate.net

Influence of Ligand Structure and Cerium Coordination Environment on Catalytic Activity

The catalytic activity of a metal complex is profoundly influenced by the structure of its ligands and the resulting coordination environment around the metal center. In this compound, the isononanoate ligand plays a multifaceted role.

Influence of the Ligand: The isononanoate ligand is a carboxylate derived from isononanoic acid, a branched-chain C9 carboxylic acid. Its primary functions are to confer solubility in the non-polar organic media of paints and resins and to modulate the electronic properties of the cerium ion. The electron-donating nature of the carboxylate group affects the redox potential of the Ce³⁺/Ce⁴⁺ couple. nih.govresearchgate.net This potential is a critical parameter, as it must be sufficiently low to be oxidized by hydroperoxides but high enough for the subsequent reduction step to proceed efficiently. Ligands that stabilize higher oxidation states can enhance catalytic activity in oxidation reactions.

Influence of the Coordination Environment: The coordination number and geometry of the cerium ion dictate the accessibility of reactant molecules (hydroperoxides, resin chains) to the active site. The bulky, branched structure of the isononanoate ligand can influence this environment. An optimal coordination sphere allows for the binding of reactants without causing prohibitive steric hindrance. nih.gov The reorganization of the ligand sphere during the Ce³⁺ to Ce⁴⁺ transition is also a key kinetic factor, as a large change in coordination can create a significant energy barrier for the electron transfer process. researchgate.net

| Factor | Description | Impact on Catalytic Activity |

|---|---|---|

| Ligand Solubility | The branched alkyl chain of isononanoate ensures compatibility with organic resins. | Enhances reaction rates by maintaining the catalyst in a homogeneous phase with the reactants. |

| Electronic Effects | The carboxylate group modulates the redox potential of the Ce(III)/Ce(IV) couple. | Fine-tunes the catalyst's ability to participate in the required redox steps of the catalytic cycle. |

| Steric Hindrance | The size and shape of the ligands control access to the cerium center. | Affects the binding affinity of reactants and the overall turnover frequency. An optimal balance is required. |

| Coordination Flexibility | The ability of the coordination sphere to adapt during the Ce(III) ↔ Ce(IV) transition. | Influences the kinetics of the electron transfer steps. Lower reorganization energy leads to faster catalysis. researchgate.net |

Development of Heterogenized this compound Catalysts

While soluble catalysts like this compound are effective, their recovery from the reaction mixture is difficult, limiting their reusability. To overcome this, research focuses on the development of heterogenized catalysts, where the active cerium complex is immobilized on a solid support. This approach combines the high activity of a homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation and recycling. ens-lyon.frrsc.org

Immobilization Techniques for Enhanced Catalytic Performance and Recyclability

Several techniques can be employed to immobilize a cerium carboxylate complex onto a solid support. The choice of method depends on the nature of the support and the desired strength of the interaction.

Covalent Grafting: This method involves forming a strong, covalent bond between the catalyst and the support. The support material (e.g., silica (B1680970), alumina) is first functionalized with groups that can react with the ligand or a modified version of it. ens-lyon.frresearchgate.net This strong anchoring minimizes leaching of the active species.

Adsorption/Impregnation: This is a simpler method where the support is treated with a solution of the this compound complex. The catalyst is physically adsorbed onto the surface or within the pores of the support. While straightforward, the interaction is weaker, potentially leading to leaching. rsc.org

Ion Exchange: For supports with ion-exchange capabilities (e.g., clays, zeolites), the cerium cation can be exchanged with mobile ions on the support surface, creating a stronger electrostatic interaction than simple adsorption.

Encapsulation/Entrapment: The cerium complex can be physically trapped within the porous network of materials like mesoporous silica (e.g., MCM-41) or encapsulated within a polymer matrix. scilit.com This method relies on physically confining the catalyst while allowing reactants and products to diffuse.

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Covalent Grafting | Chemical bonds link the catalyst to the support. | High stability, minimal leaching. | Complex, multi-step synthesis. |

| Adsorption/Impregnation | Catalyst is deposited on the support surface from a solution. | Simple and versatile procedure. | Weak interaction, higher risk of leaching. |

| Ion Exchange | Electrostatic binding of the cerium ion to the support. | Stronger binding than adsorption. | Requires support with ion-exchange capacity. |

| Encapsulation | Physical entrapment of the catalyst in a porous matrix. | Prevents catalyst agglomeration. | Potential for pore blockage or diffusion limitations. |

Characterization of Supported this compound Systems

Once the catalyst is immobilized, a thorough characterization is necessary to confirm its successful preparation and to understand its structural and chemical properties. A combination of analytical techniques is typically employed.

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Fourier-Transform Infrared Spectroscopy | FTIR | Confirms the presence of the isononanoate ligand on the support by identifying characteristic C-H and C=O vibrational bands. minia.edu.eg |

| X-ray Photoelectron Spectroscopy | XPS | Determines the elemental composition and the oxidation state (Ce³⁺/Ce⁴⁺) of cerium on the catalyst surface. researchgate.netmpg.deacs.org |

| X-ray Diffraction | XRD | Analyzes the crystalline structure of the support material and detects any crystalline cerium phases that may have formed. mdpi.comelte.humdpi.com |

| Scanning Electron Microscopy | SEM | Visualizes the surface morphology and topography of the support and the supported catalyst. scilit.comresearchgate.net |

| Transmission Electron Microscopy | TEM | Provides high-resolution images of the catalyst particles, showing their size, shape, and dispersion on the support. researchgate.net |

| Nitrogen Physisorption (BET) | BET | Measures the specific surface area, pore volume, and pore size distribution of the support before and after immobilization. scilit.commdpi.com |

| Inductively Coupled Plasma - Optical Emission Spectrometry | ICP-OES | Quantifies the amount of cerium loaded onto the support (metal loading). mdpi.com |

Stability and Leaching Studies of Heterogenized Catalysts

A critical performance metric for any heterogenized catalyst is its stability and resistance to leaching. Leaching refers to the dissolution of the active metal species from the solid support into the reaction medium during the catalytic process. Significant leaching undermines the primary benefits of heterogenization, leading to contamination of the product and a loss of catalytic activity over time. mdpi.com

Stability is typically evaluated through catalyst recycling experiments. The heterogenized catalyst is used in a reaction, recovered by simple filtration or centrifugation, washed, and then reused in a fresh batch of reactants for multiple cycles. A stable catalyst will maintain high activity and selectivity over numerous runs. scilit.commdpi.com

To quantify leaching, the liquid phase of the reaction mixture is analyzed after the catalyst has been removed. Highly sensitive analytical techniques such as Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) are used to detect trace amounts of cerium in the filtrate. mdpi.com The presence of cerium in the solution confirms that leaching has occurred. A robust heterogenized system should exhibit negligible metal content in the product stream. mtu.eduresearchgate.net

Applications of Cerium Iii Isononanoate in Advanced Materials Science

Integration of Cerium(III) Isononanoate into Polymer Composites and Hybrid Materials

The incorporation of cerium compounds into polymer matrices is a strategy to develop advanced composites with enhanced functionalities. Cerium oxide nanoparticles (CNPs), known for their unique redox properties, can act as antioxidants by mimicking the activity of natural enzymes, which allows them to scavenge reactive oxygen species and reduce oxidative stress. core.ac.uk The integration of CNPs into polymer composites has expanded their applications to areas like tissue engineering and wound healing. mdpi.com

This compound, being an oil-soluble cerium salt, serves as an effective precursor for the in-situ formation of cerium-based nanoparticles within a polymer matrix. This approach facilitates a uniform dispersion of the nanoparticles, which is crucial for achieving desired material properties. The addition of cerium can also influence the structure of hybrid sol-gel materials by promoting the polymerization and crosslinking of the polymer network. researchgate.net In ethylene-vinyl acetate (B1210297) (EVA) composites, the introduction of cerium oxide has been shown to improve filler-polymer interaction and dispersion, leading to enhanced mechanical properties, flame retardancy, and anti-ultraviolet aging performance. nih.gov

Key Research Findings on Cerium in Polymer Composites:

| Composite System | Cerium Compound Form | Observed Enhancement | Reference |

| Ethylene-vinyl acetate (EVA)/Magnesium Hydroxide (B78521) | Cerium Oxide (CeO₂) | Increased elongation at break and Young's modulus; improved flame retardancy and anti-UV properties. | nih.gov |

| Alginate Beads | Cerium Oxide Nanoparticles (CNPs) | Controlled release of cerium for potential biomedical applications like wound healing. | core.ac.uk |

| Hybrid Sol-Gel | Cerium Ions | Promotes inorganic and organic polymerization of the network, affecting mechanical and anti-corrosion properties. | researchgate.net |

This compound as an Additive in Lubricant Formulations and Tribological Systems

The performance of lubricants can be significantly improved by the addition of nanoparticles that enhance anti-wear and friction-reducing properties. atlantis-press.com Cerium-based compounds, particularly in nanoparticle form, have demonstrated considerable potential as advanced lubricant additives. researchgate.netmdpi.com

The lubricating action of cerium-based additives is attributed to several mechanisms. The primary mechanism is the formation of a protective tribochemical film on the contacting surfaces. mdpi.comnih.gov During sliding, the high pressure and temperature at the asperity contacts initiate a chemical reaction involving the cerium compound, leading to the deposition of a durable boundary film. This film separates the moving surfaces, preventing direct metal-to-metal contact and reducing wear.

Another proposed mechanism involves the nanoparticles acting as nano-sized bearings, rolling between the sliding surfaces to reduce friction. researchgate.net Additionally, these particles can fill in the valleys and trenches of the surfaces, a phenomenon known as the "mending effect," which smooths the surfaces and reduces abrasive wear. uq.edu.au

Studies on various cerium compounds as lubricant additives have consistently shown significant improvements in tribological performance. For instance, the addition of oleylamine-modified cerium sulfide (B99878) (Ce₂S₃) nanosheets to a base oil resulted in the formation of an ultra-thick tribochemical reaction film, substantially enhancing friction-reducing and anti-wear capabilities. nih.gov Similarly, cerium oxide nanoparticles have been reported to lower the coefficient of friction and improve the load-carrying capacity of lubricants. researchgate.net The effectiveness of these nanoparticles is often dependent on their size and concentration, with an optimal concentration typically being below 1% by weight. mdpi.com

Tribological Performance of Cerium-Based Nanoparticle Additives:

| Nanoparticle Additive | Base Lubricant | Key Finding | Reference |

| Cerium Oxide (CeO₂) | Poly-alpha olefin (PAO) | Good dispersibility and excellent anti-wear ability. | researchgate.net |

| Cerium Sulfide (Ce₂S₃) Nanosheets | Poly-alpha olefin-6 | Significant enhancement of friction-reducing and anti-wear performance via formation of a thick tribofilm. | nih.gov |

| Alumina (Al₂O₃) | Water-Glycerol Solution | Up to 27% friction and 22% wear reduction; mechanism involves tribo-film formation and mending effect. | uq.edu.au |

| Lanthanum-doped Hydroxide | Diesel Engine Oil | Friction reduction attributed to the formation of a tribofilm on the friction surface. | mdpi.com |

Application as a Fuel Additive for Combustion Enhancement and Emission Control

Cerium-based compounds are among the most effective and widely studied fuel-borne catalysts, particularly for diesel engines. healtheffects.orghealtheffects.org Their primary function is to improve combustion efficiency and reduce harmful emissions, especially particulate matter (PM), commonly known as soot. healtheffects.orgsae.org Soluble organometallic cerium compounds, or "cerium soaps" like cerium octoate and neodecanoate, are noted for their utility in this application, a category that includes this compound. google.com

The addition of cerium to diesel fuel promotes a more complete combustion of soot particles. researchgate.net Ceria (CeO₂) acts as an oxygen-donating catalyst; it can release oxygen from its lattice structure at elevated temperatures, which aids in the oxidation of carbonaceous soot particles trapped in the exhaust filter or within the combustion chamber itself. researchgate.netmdpi.com This catalytic effect lowers the ignition temperature of the soot, allowing it to burn off at the normal operating temperatures of the exhaust system. sae.org

Numerous studies have confirmed that cerium-based additives can significantly reduce the mass of particulate matter emissions, with reductions ranging from 15% to 50%. healtheffects.org The additive also influences the size and composition of the emitted particles. Research has shown that the peak number concentration of particles in the accumulation mode can be decreased by as much as 65%. researchgate.net Furthermore, the reduction in PM mass is often associated with a decrease in the organic carbon (OC) content of the particles. healtheffects.org

Impact of Cerium Fuel Additives on Diesel Particulate Matter (PM) Emissions:

| Study Focus | Cerium Dosing Level | Observed PM Reduction | Additional Effects | Reference |

| PM Mass Reduction | 20 ppm | 15% to 50% reduction in PM mass. | Higher concentrations did not provide additional benefits. | healtheffects.org |

| Particle Size Distribution | 25 ppm | 50% decrease in peak number concentration of accumulation mode particles. | Light-off temperature reduced by 250°C. | researchgate.net |

| Particle Size Distribution | 100 ppm | 65% decrease in peak number concentration of accumulation mode particles. | Light-off temperature reduced by 300°C. | researchgate.net |

| PM Composition | Not specified | Overall mass reduction associated with a decrease in Organic Carbon (OC) content. | Elemental Carbon (EC) content remained relatively unchanged. | healtheffects.org |

Mechanisms of Action in Fuel Combustion

This compound functions as a fuel-borne catalyst, a soluble organometallic compound designed to improve the combustion process and reduce harmful emissions, particularly soot, from diesel engines. Its mechanism of action is a multi-stage process that begins with its introduction into the fuel and culminates in the catalytic oxidation of particulate matter. The process is initiated by the thermal decomposition of the cerium compound within the engine's combustion chamber, leading to the in-situ formation of catalytically active cerium oxide nanoparticles.

The primary role of this compound is to serve as a precursor for cerium(IV) oxide (CeO₂), which is the principal agent in the reduction of soot. The organic isononanoate ligands ensure the cerium compound is soluble in the diesel fuel, allowing for its homogeneous distribution.

Upon combustion, this compound undergoes thermal decomposition. While direct studies on the thermal breakdown of this compound are not extensively detailed in public literature, the process can be inferred from the behavior of similar, shorter-chain cerium(III) carboxylates such as butanoate, pentanoate, and hexanoate. dtu.dk The decomposition pathway for these compounds involves several key stages:

Melting and Initial Decomposition: As temperatures rise within the combustion chamber, the cerium carboxylate melts and begins to decompose. This process involves the breakdown of the isononanoate ligands.

Formation of Intermediates: The decomposition is not a single-step event. It proceeds through the formation of intermediate species, likely including a cerium oxo-carboxylate (Ce₂O(RCOO)₄). dtu.dk

Oxidation and Nanoparticle Formation: The cerium(III) is oxidized to the more stable cerium(IV) state. The final solid product of this decomposition is cerium(IV) oxide (CeO₂), which forms as nano-sized particles. dtu.dk This final conversion may also proceed through a cerium oxycarbonate intermediate before yielding CeO₂. dtu.dk During this process, the organic parts of the molecule are converted into gaseous byproducts like carbon dioxide and ketones. dtu.dk

The newly formed CeO₂ nanoparticles are the catalytically active species. Their effectiveness is rooted in their ability to facilitate the oxidation of soot particles at temperatures significantly lower than the normal soot combustion temperature, which is typically above 600°C.

The catalytic cycle for soot oxidation by cerium oxide is generally understood to involve a redox mechanism:

Oxygen Storage and Release: Cerium oxide is renowned for its high oxygen storage capacity, readily transitioning between Ce⁴⁺ and Ce³⁺ oxidation states. This allows it to "donate" lattice oxygen to the carbonaceous soot particles it is in contact with.

Soot Oxidation: At the interface between the CeO₂ nanoparticle and the soot particle, the cerium oxide is reduced (from CeO₂ to Ce₂O₃), and the carbon is oxidized to CO and subsequently to CO₂. This lowers the activation energy required for soot combustion.

Catalyst Regeneration: The reduced cerium oxide (Ce₂O₃) is then rapidly re-oxidized back to CeO₂ by the oxygen present in the exhaust gas stream, completing the catalytic cycle and making the nanoparticle available for further soot oxidation.

This mechanism effectively lowers the temperature required for the regeneration of diesel particulate filters (DPFs), improving fuel efficiency and ensuring more complete removal of harmful particulate matter. energenics.co.uk

The following table summarizes the key stages in the mechanism of action of this compound as a fuel-borne catalyst.

| Stage | Process | Key Species Involved | Result |

| 1. Fuel Solubilization | Homogeneous mixing with fuel | This compound, Diesel Fuel | Uniform distribution of the catalyst precursor in the fuel. |

| 2. Thermal Decomposition | Breakdown under high temperature in the combustion chamber | This compound, Heat | Formation of intermediate cerium compounds and gaseous byproducts. dtu.dk |

| 3. Nanoparticle Formation | Oxidation of cerium and formation of solid nanoparticles | Cerium intermediates, Oxygen | In-situ generation of nano-sized cerium(IV) oxide (CeO₂) particles. dtu.dk |

| 4. Catalytic Soot Oxidation | Redox cycle on the surface of soot particles | CeO₂, Ce₂O₃, Carbon (Soot), O₂ | Conversion of solid soot to gaseous CO and CO₂ at lower temperatures. |

Advanced Spectroscopic and Structural Characterization Methodologies for Cerium Iii Isononanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Organic Ligand

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of the isononanoate ligand. Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework of the isononanoic acid moiety.

In a typical ¹H NMR spectrum of isononanoic acid, distinct signals would correspond to the various proton environments within the branched C9 alkyl chain. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the precise assignment of protons on the methyl, methylene, and methine groups.

Similarly, ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the isononanoate ligand. The chemical shifts of the carbon signals are indicative of their electronic environment, with the carboxyl carbon appearing significantly downfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Isononanoic Acid

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 12.0 | 175 - 185 |

| Alkyl CH, CH₂, CH₃ | 0.8 - 2.5 | 10 - 40 |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer of isononanoic acid.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Ligand-Metal Coordination Assessment

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of Cerium(III) isononanoate. The primary focus of this analysis is to confirm the coordination of the isononanoate ligand to the cerium(III) ion.

The IR spectrum of isononanoic acid will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch (around 1700-1725 cm⁻¹). Upon coordination to the cerium(III) ion, the O-H band will disappear, and the C=O stretching vibration will be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group. The separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode (e.g., monodentate, bidentate chelating, or bridging).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the metal-oxygen bonds, which are often weak in the IR spectrum.

Table 2: Expected Infrared Absorption Frequencies for Isononanoic Acid and this compound

| Vibrational Mode | Isononanoic Acid (cm⁻¹) | This compound (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Absent |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Absent |

| Asymmetric COO⁻ stretch | - | ~1520 - 1580 |

| Symmetric COO⁻ stretch | - | ~1400 - 1450 |

| C-H stretches | 2850 - 2960 | 2850 - 2960 |

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and purity of this compound. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) could be utilized. The resulting mass spectrum would be expected to show a peak or a cluster of peaks corresponding to the molecular ion or fragments of the complex. The isotopic pattern of cerium would be a key identifier in the mass spectrum. Fragmentation patterns can also provide insights into the structure of the complex.

Electron Microscopy (SEM, TEM) for Morphological Characterization of Related Materials

While not providing direct molecular structure information, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for characterizing the morphology, particle size, and particle size distribution of solid forms of this compound or related materials. SEM provides high-resolution images of the surface topography, while TEM can offer insights into the internal structure and crystallinity of the particles.

Thermal Analysis Methodologies (TGA, DSC) for Decomposition Pathways and Thermal Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature. The resulting thermogram would show mass loss steps corresponding to the removal of any coordinated or lattice solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. The final residual mass should correspond to the formation of a stable cerium oxide.

DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC curve can reveal information about phase transitions, such as melting or crystallization, as well as the enthalpies associated with these processes and the decomposition.

Table 3: Hypothetical Thermal Decomposition Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 200 | Variable | Loss of solvent |

| 250 - 450 | Significant | Decomposition of isononanoate ligands |

| > 450 | - | Formation of stable cerium oxide residue |

Environmental Behavior and Fate of Cerium Iii Isononanoate

Hydrolytic Stability and Transformation Pathways in Aqueous Environments

No specific studies detailing the hydrolytic stability or transformation pathways of Cerium(III) isononanoate in aqueous environments were found. General principles of chemistry suggest that as a salt of a trivalent metal cation and a carboxylic acid, it would likely dissociate in water into Cerium(III) ions and isononanoate ions. The subsequent fate would depend on the hydrolysis of the Ce(III) ion, which is known to form various hydroxide (B78521) species depending on the pH of the water. cost-nectar.eu However, without specific experimental data for this compound, reaction kinetics and transformation products cannot be accurately described.

Biotic Transformation and Biodegradation Studies

Specific data from biotic transformation or biodegradation studies of this compound are not available. While some research has explored the influence of Cerium(III) ions on microbial processes and the transformation of other compounds, the microbial degradation of the cerium-isononanoate complex or the isononanoate ligand in the presence of cerium has not been documented. richmond.edu

Mobility and Distribution in Different Environmental Compartments

The environmental mobility and distribution of this compound have not been specifically studied. Its movement through soil, water, and air would be governed by its solubility, stability, and sorption characteristics, none of which have been documented. Research on the mobility of other forms of cerium, such as cerium oxide nanoparticles, indicates that factors like soil composition, pH, and the presence of organic matter are critical, but these findings are not directly applicable to the isononanoate form. copernicus.orgnih.govmdpi.com

Theoretical and Computational Studies on Cerium Iii Isononanoate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of the bonding between the cerium(III) ion and the isononanoate ligands. These theoretical methods provide insights into the distribution of electrons, the energies of molecular orbitals, and the degree of covalent versus ionic character in the metal-ligand bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. For a complex like Cerium(III) isononanoate, DFT can be employed to calculate various molecular properties that help predict its chemical behavior.

While specific DFT studies on this compound are absent from the literature, research on simpler cerium carboxylates, such as cerium acetate (B1210297) adsorbed on cerium oxide surfaces, provides valuable insights. osti.govlsu.edu These studies combine experimental techniques with DFT calculations to understand bonding configurations and reaction pathways. lsu.edu

Key parameters derived from DFT calculations that are used to predict reactivity include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Electron Affinity and Ionization Potential: These values relate to the ability of the molecule to accept or donate an electron, respectively, which is central to its redox chemistry.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

For the isononanoate ligand (a branched-chain C9 carboxylic acid), computational data provides some of its key properties, which would be essential inputs for any DFT calculation on the full cerium complex. guidechem.com

Table 1: Computed Properties of Isononanoic Acid (7-methyloctanoic acid) (Data serves as a proxy for the ligand in theoretical calculations)

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Rotatable Bond Count | 6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Source: Aggregated computational data from chemical databases. guidechem.com

The interaction between the isononanoate ligand and the cerium(III) metal center is expected to be primarily ionic, which is characteristic of lanthanide complexes. However, a degree of covalent character is also present and plays a significant role in the complex's stability and properties. Computational methods can quantify the nature of these bonds.

DFT calculations on the interaction of acetate with CeO₂(111) surfaces have shown that the carboxylate group typically binds to the cerium ions in a bidentate or bridging fashion. osti.govlsu.edu The adsorption energy, calculated as the difference between the total energy of the adsorbed system and the sum of the energies of the clean surface and the isolated molecule, quantifies the strength of this interaction. lsu.edu For this compound, similar bidentate coordination from the carboxylate groups is expected to be the primary mode of bonding.

The analysis of the calculated electronic structure would reveal the contribution of cerium 4f and 5d orbitals and oxygen 2p orbitals to the molecular orbitals. The degree of mixing between these orbitals would indicate the extent of covalency in the Ce-O bonds.

Table 2: Representative Adsorption Energies for Acetic Acid on CeO₂(111) (Analogous system to illustrate ligand-metal interaction strength)

| Adsorption Configuration | Adsorption Energy (E_ads) |

| Bidentate Acetate | (Specific values depend on the functional and surface model used in the DFT calculation) |

| Bridging Acetate | (Values typically indicate strong chemisorption) |

Source: Based on findings from DFT studies on cerium oxide surfaces. lsu.edu

Molecular Dynamics Simulations for Solution Behavior and Aggregation Phenomena

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its behavior in solution, including how it interacts with solvents and how individual molecules might aggregate to form larger structures.

Given the structure of this compound—a metal cation coordinated to three long-chain carboxylate ligands—it is expected to have low solubility in water and higher solubility in non-polar organic solvents. In such solvents, the bulky, non-polar isononanoate chains would orient themselves outwards, interacting favorably with the solvent, while the more polar Ce(III) core would be shielded.

MD simulations can model these interactions by calculating the forces between atoms and integrating Newton's laws of motion. Key outputs from these simulations would include:

Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding particles varies as a function of distance from a reference particle. For this compound in solution, RDFs could show the arrangement of solvent molecules around the complex and the preferred distances between cerium centers, which would be indicative of aggregation.

Solvation Shell Structure: Simulations can reveal the detailed structure of the solvent molecules immediately surrounding the solute molecule, known as the solvation shell.

Aggregation Dynamics: By simulating a system with multiple this compound molecules, one could observe the process of aggregation and characterize the size, shape, and stability of the resulting clusters. The long, branched alkyl chains of the isononanoate ligands would likely play a significant role in mediating these intermolecular interactions through van der Waals forces.

While no MD studies specifically on this compound are published, research on other rare earth ions in various environments provides a framework for how such a study would be conducted and what could be learned.

Computational Modeling of Catalytic Transition States and Reaction Pathways

Cerium compounds are well-known for their catalytic activity, which stems from the facile redox cycling between the Ce(III) and Ce(IV) oxidation states. This compound and related carboxylates are used as catalysts in various industrial processes, such as in paint driers where they accelerate the oxidative cross-linking of oils.

Computational modeling, particularly using DFT, is an essential tool for understanding the mechanisms of these catalytic reactions. By calculating the energies of reactants, products, and, most importantly, transition states, researchers can map out the entire reaction pathway and identify the rate-determining step.

For a reaction catalyzed by this compound, a computational study would likely involve these steps:

Modeling the Reactant Complex: The initial step would be to model the interaction of the reactant molecule(s) with the cerium complex.

Locating the Transition State (TS): This is the highest energy point along the reaction coordinate. Computational algorithms are used to find this unstable structure. The energy of the TS is critical for calculating the activation energy of the reaction.

Characterizing Intermediates: Any stable species that are formed and consumed during the reaction would be modeled.

Modeling the Product Complex: The final step involves calculating the structure and energy of the cerium catalyst after the product has been formed and potentially released.

Studies on other cerium-catalyzed reactions have successfully used these methods to elucidate complex mechanisms. For example, DFT has been used to investigate the role of cerium complexes in oxidation reactions, showing how the metal center facilitates the formation of radical intermediates. The isononanoate ligand would not only determine the solubility and stability of the catalyst but also modulate the redox potential of the Ce(III)/Ce(IV) couple, thereby tuning its catalytic activity.

Future Directions and Emerging Research Avenues for Cerium Iii Isononanoate

Sustainable and Green Synthesis Approaches for Cerium(III) Isononanoate

The development of environmentally benign synthesis methods for organometallic compounds is a paramount goal in modern chemistry. Future research into the synthesis of this compound is expected to pivot towards sustainable and green approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of biopolymer-assisted synthesis. Natural polymers such as alginate can act as both a precursor and a template in the formation of cerium compounds, leading to the creation of functionalized nanoparticles through processes like thermal decomposition. researchgate.net This method offers a green, facile, and one-step route to cerium-based materials and could be adapted for the synthesis of this compound. researchgate.net Another green approach involves the use of plant extracts, which contain a variety of phytochemicals like carboxylic acids, phenols, and flavonoids that can serve as reducing and stabilizing agents. nih.govmdpi.com The principles of these green synthesis methods, already demonstrated for cerium oxide nanoparticles, could be extended to the production of this compound, potentially offering a more sustainable alternative to conventional synthesis routes.

Furthermore, research into solvent-free or aqueous-based reaction systems will be crucial. The interactions between hydrated cerium(III) cations and carboxylates in aqueous solutions are being actively studied, providing fundamental insights that could inform the development of water-based synthesis protocols for this compound. acs.orgnih.gov Such methods would significantly reduce the reliance on volatile organic solvents, aligning with the principles of green chemistry.

Exploration of Novel Catalytic Platforms and Multicomponent Systems

Cerium compounds are renowned for their catalytic activity, which stems from the reversible Ce(III)/Ce(IV) redox couple. acs.org this compound, with its solubility in organic media, is a prime candidate for applications in homogeneous catalysis. Future research will likely focus on harnessing its catalytic potential in a variety of organic transformations.

Long-chain cerium(III) carboxylates, such as cerium(III) 2-ethylhexanoate (B8288628) and cerium(III) neodecanoate, are already utilized as catalysts in oxidation, hydrogenation, and polymerization reactions. americanelements.com The neodecanoate ligand, for instance, enhances solubility in organic matrices and modulates the redox potential of the cerium ion, favoring specific oxidation pathways. It is anticipated that this compound will exhibit similar catalytic prowess, and research is needed to explore its efficacy in reactions such as:

Oxidative Catalysis: As a drier in paints and inks, promoting oxidative cross-linking.

Polymerization: As a catalyst in the production of various polymers.

Organic Synthesis: In multicomponent reactions and other complex organic transformations.

The photoresponsive properties of cerium carboxylates open up possibilities in photocatalysis. acs.org The development of catalytic systems based on this compound for light-driven organic reactions is a promising area of investigation. Furthermore, its role in multicomponent reactions, which are highly atom-economical, could lead to more efficient and sustainable chemical processes.

| Potential Catalytic Application | Analogous Cerium Compound | Key Advantages |

| Oxidation Catalyst | Cerium(III) neodecanoate | High solubility in non-polar solvents, modulation of redox potential. |

| Polymerization Catalyst | Cerium(III) 2-ethylhexanoate | Effective in various polymerization processes. americanelements.com |

| Photocatalysis | Cerium(IV) carboxylates | Photoresponsive properties for radical generation. acs.org |

Integration into Advanced Multifunctional Materials for Emerging Technologies

The incorporation of this compound into advanced materials is an exciting frontier with the potential to yield multifunctional composites with tailored properties. Its long-chain carboxylate ligand can enhance compatibility with polymer matrices, making it an ideal additive for plastics and coatings.

Future research is expected to explore the use of this compound as:

A Precursor for Nanomaterials: Long-chain carboxylates like cerium(III) 2-ethylhexanoate are used as precursors for the deposition of cerium oxide thin films and the synthesis of inorganic nanoparticles. americanelements.comfishersci.ca this compound could serve a similar role, enabling the creation of ceria-based nanomaterials with controlled size and morphology for applications in catalysis and electronics.

An Additive in Polymer Composites: The integration of cerium compounds into polymer matrices can enhance properties such as UV resistance, thermal stability, and flame retardancy. The isononanoate ligand could improve the dispersion and interfacial adhesion of the cerium species within the polymer.

A Component of Functional Coatings: Cerium compounds are known to impart corrosion resistance and self-healing properties to coatings. Research into the inclusion of this compound in smart coatings is a promising avenue.

The development of cerium-based Metal-Organic Frameworks (MOFs) is another area of intense research. nih.gov While not a direct application of the pre-synthesized isononanoate, the principles of MOF chemistry could be applied to create novel coordination polymers with isononanoate ligands, leading to materials with unique porous structures and catalytic or sensory properties.

Addressing Research Challenges and Identifying New Opportunities in Applied Sciences

Despite the promising future of this compound, several research challenges must be addressed to unlock its full potential. A primary challenge is the limited fundamental understanding of its structure-property relationships. Detailed studies on its coordination chemistry, thermal behavior, and interactions with other molecules are necessary. acs.orgrsc.org

Key research challenges and opportunities are summarized below:

| Research Challenge | New Opportunity |

| Limited understanding of structure-property relationships. | Fundamental studies on the coordination chemistry and thermal behavior of this compound to guide material design. rsc.org |

| Scalability and cost-effectiveness of synthesis. | Development of novel, sustainable synthesis routes using abundant and renewable starting materials. |

| Potential toxicity and environmental impact. | Comprehensive toxicological studies and the design of biocompatible formulations for biomedical applications. |

| Elucidation of complex catalytic mechanisms. | In-depth mechanistic studies to optimize catalytic performance and develop new catalytic reactions. acs.org |

A significant opportunity lies in the exploration of niche applications where the specific properties of the isononanoate ligand, such as its branched structure and solubility characteristics, offer unique advantages over other carboxylates. For instance, its high solubility in non-polar organic solvents could be beneficial in homogeneous catalysis for specific substrate classes or in the formulation of specialized coatings and polymers.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Cerium(III) isononanoate, and how do reaction conditions influence purity and yield?

- Methodological Answer : this compound is typically synthesized via ligand exchange reactions, where cerium salts (e.g., CeCl₃) react with isononanoic acid in a controlled stoichiometric ratio. Solvent choice (e.g., ethanol or hexane) and temperature (80–120°C) critically impact ligand coordination efficiency. Post-synthesis purification via vacuum distillation or recrystallization ensures removal of unreacted acid or metal residues . Purity can be verified using inductively coupled plasma mass spectrometry (ICP-MS) for metal content and FTIR to confirm ligand binding .

Q. What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- X-ray photoelectron spectroscopy (XPS) : To confirm oxidation state (Ce³⁺) and ligand bonding .

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles (e.g., ligand loss above 200°C) .

- NMR spectroscopy : For structural analysis of the organic ligand (e.g., ¹H/¹³C NMR in CDCl₃) .

- Electrochemical sensors : Customized Ce³⁺-selective electrodes or fluorescent probes enable trace-level detection in reaction mixtures .

Q. How should this compound be stored to prevent degradation, and what safety protocols are essential?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 4–8°C to minimize oxidation or hydrolysis. Use PPE (nitrile gloves, lab coats) due to potential skin irritation. For spills, neutralize with sodium bicarbonate and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. What mechanistic role does this compound play in catalytic systems, and how can its activity be optimized?

- Methodological Answer : As a Lewis acid catalyst, it facilitates esterification and polymerization by coordinating electron-deficient substrates. Activity optimization involves:

- Solvent polarity tuning : Non-polar solvents enhance Ce³⁺-substrate interaction.

- Co-catalyst addition : Redox-active additives (e.g., Ce⁴⁺ salts) improve turnover rates in oxidation reactions.

Kinetic studies (e.g., in situ Raman spectroscopy) are recommended to monitor intermediate species .

Q. How do structural variations in the isononanoate ligand influence the compound’s solubility and reactivity?

- Methodological Answer : Branching in the isononanoate ligand (e.g., 2-ethylhexanoate vs. linear analogs) reduces crystallinity, enhancing solubility in organic solvents. Comparative studies using cerium(III) 2-ethylhexanoate (a structural analog) show that branched ligands lower redox potentials, favoring electron-transfer reactions. Computational modeling (DFT) can predict ligand effects on Ce³⁺ coordination geometry .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual Ce⁴⁺) or moisture content. Mitigation strategies include:

- Standardized pre-treatment : Drying under vacuum (100°C, 12 hrs) to remove adsorbed water.

- Controlled atmosphere reactions : Use gloveboxes (O₂ < 0.1 ppm) to prevent oxidation.

Cross-validation via multiple characterization methods (e.g., TGA + XPS) ensures reproducibility .

Q. How does this compound interact with mixed-metal systems, and what synergies enhance its performance?

- Methodological Answer : In bimetallic catalysts (e.g., Ce-Pd systems), Ce³⁺ acts as a redox mediator, stabilizing Pd⁰ nanoparticles during hydrogenation. Synergy is quantified via X-ray absorption spectroscopy (XAS) to track charge transfer. Adjusting the Ce:metal ratio (1:1 to 1:5) optimizes activity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.